molecular formula C19H15BrN2O B14993489 N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide

N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide

Cat. No.: B14993489
M. Wt: 367.2 g/mol
InChI Key: HKXWWNRKPPBPCH-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromine atom, and a pyridin-2-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-bromo-N-(pyridin-2-yl)benzamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted benzamides.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • N-(pyridin-4-yl)benzamide
  • N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide

Uniqueness

N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide is unique due to the presence of the benzyl group and the specific positioning of the bromine and pyridin-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H10_{10}BrN2_2O
  • Functional Groups :
    • A bromine atom at the para position of the benzamide moiety.
    • A pyridin-2-yl group attached to the nitrogen atom of the amide.

These structural components contribute to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Specifically, it has been shown to inhibit Mycobacterium tuberculosis with an IC50_{50} ranging from 1.35 to 2.18 µM, indicating a potent effect against this pathogen . This activity suggests potential for development as an anti-tubercular agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated its ability to inhibit various cancer cell lines, including non-small cell lung cancer (NSCLC). For instance, one study reported that a derivative of this compound inhibited five NSCLC cell lines with FGFR1 amplification . The IC50_{50} values in these studies ranged from 45 to 74 nM, indicating strong antiproliferative activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Binding Affinity : The presence of the bromine atom enhances binding affinity to biological targets compared to similar compounds lacking this substituent .

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of fibroblast growth factor receptor (FGFR), compounds related to this compound were synthesized and evaluated. These compounds demonstrated significant inhibition of cell proliferation in NSCLC models, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on Mycobacterium tuberculosis showed that this compound effectively reduced bacterial growth at low concentrations, suggesting its utility in treating tuberculosis, particularly strains resistant to conventional therapies .

Comparative Analysis with Similar Compounds

Compound NameIC50_{50} (µM)Activity Type
This compound1.35 - 2.18Antimicrobial
Compound C9 (related derivative)45 - 74Anticancer
4-chloro-N-(pyridin-2-yl)benzamideVariesAnticancer

This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing the unique efficacy of this compound.

Properties

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

N-benzyl-4-bromo-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15BrN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

HKXWWNRKPPBPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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